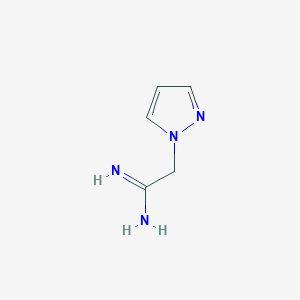

2-(1H-pyrazol-1-yl)ethanimidamide

Description

Properties

IUPAC Name |

2-pyrazol-1-ylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-5(7)4-9-3-1-2-8-9/h1-3H,4H2,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSJUIZPWDBNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

Pyrazole vs. Imidazole Rings :

- The pyrazole ring in this compound has two adjacent nitrogen atoms, creating a less electron-rich aromatic system compared to imidazole derivatives (e.g., 2-(1H-imidazol-2-yl)-dihydroperimidine). This difference may influence reactivity in metal coordination or hydrogen-bonding interactions .

These features are absent in this compound, suggesting lower thermal stability or altered binding affinities .

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS of 123.9 Ų ([M+H]+) indicates a compact structure, comparable to small-molecule drugs. This contrasts with larger analogs like the benzimidazole derivative (MW ~300 g/mol), which likely exhibit higher CCS values due to increased surface area .

- Solubility : The ethanimidamide group may improve aqueous solubility relative to the hydrophobic dihydroperimidine analog. However, experimental data are lacking .

Preparation Methods

Amidination of 2-(1H-pyrazol-1-yl)ethyl Precursors

One direct approach involves the conversion of 2-(1H-pyrazol-1-yl)ethyl derivatives (such as halides or nitriles) into the corresponding ethanimidamide by reaction with amidinating agents. Though specific detailed procedures for this compound are scarce, analogous syntheses of pyrazolylacetamidines typically use:

- Reaction of 2-(1H-pyrazol-1-yl)ethyl halides with ammonia or amines followed by amidination.

- Conversion of nitrile precursors to amidines via reaction with reagents like lithium bis(trimethylsilyl)amide or Pinner-type reactions.

Multi-step Synthesis via Pyrazole Carbothioamides and Thioamides

Research on related pyrazole derivatives indicates the use of pyrazole carbothioamides or thioamides as intermediates for further heterocyclic elaboration. For example:

- Pyrazole-3-carbonitriles are converted into carbothioamides by treatment with hydrogen sulfide gas in the presence of base.

- These carbothioamides can then be transformed into amidine derivatives or used for cyclization to form fused heterocycles.

Though these methods are primarily used for more complex heterocyclic systems, they demonstrate the utility of pyrazole-thioamide intermediates in preparing pyrazolyl amidine derivatives.

Use of Pyrazole-1-carbothioamides in Cyclization Reactions

In the synthesis of related heterocycles, pyrazole-1-carbothioamides react with various electrophilic reagents (e.g., 2-bromoketones) under reflux in ethanol with bases like triethylamine to yield pyrazolyl-substituted amidine or thiazole derivatives. This approach suggests a pathway to introduce the ethanimidamide group via nucleophilic substitution or cyclization.

Example Synthetic Scheme (Adapted from Related Literature)

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. | Reaction of 1-(5-methyl)-1H-pyrazol-4-yl ethanone with benzaldehyde in ethanol under basic conditions | Chalcone intermediate | 80-85 | Base catalyzed aldol condensation |

| 2. | Treatment of chalcone with thiosemicarbazide in dry ethanol and NaOH | Pyrazolin-N-thioamide | 75-80 | Formation of thioamide intermediate |

| 3. | Reaction of pyrazolin-N-thioamide with ethyl 2-chloro-3-oxobutanoate and triethylamine in ethanol | Pyrazolylthiazole derivative | 77 | Cyclization and substitution |

| 4. | Conversion of pyrazolylthioamide to ethanimidamide via amidination (generalized) | This compound | Not specified | Amidination step |

Note: The above scheme is an adapted synthesis from related pyrazole derivatives involving thioamide intermediates and cyclization, illustrating potential routes to amidine-functionalized pyrazoles.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Characteristic pyrazole proton signals appear as double doublets in the 3.2–5.5 ppm range; amidine carbons resonate downfield (~165 ppm in 13C NMR for thiazole analogs).

- X-ray Crystallography: Single crystal structures confirm the connectivity and tautomeric forms of pyrazole amidines in complex heterocyclic systems.

- Yield and Purity: Reported yields for intermediate steps range from 75% to 90%, indicating efficient synthetic protocols.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidination of pyrazolyl ethyl halides or nitriles | 2-(1H-pyrazol-1-yl)ethyl halides/nitriles | Ammonia, amidinating agents | Room temp to reflux | Direct amidine introduction | Specific reagents may be sensitive or costly |

| Thioamide intermediate route | Pyrazole carbothioamides | Thiosemicarbazide, ketones, bases | Reflux in ethanol | High yields, versatile intermediates | Multi-step, requires careful purification |

| Cyclization with electrophilic ketones | Pyrazole-1-carbothioamides | 2-bromoketones, triethylamine | Reflux in ethanol | Access to fused heterocycles | Complexity increases with substituents |

Research Findings and Recommendations

- The preparation of this compound is most reliably achieved through stepwise synthesis involving pyrazole ring formation followed by amidination.

- Utilizing pyrazole carbothioamide intermediates enhances synthetic flexibility, allowing for structural diversification.

- Reaction conditions such as solvent choice (ethanol), base (NaOH or triethylamine), and temperature (room temperature to reflux) critically influence yields and purity.

- Analytical techniques including NMR and X-ray crystallography are essential for confirming the structure and purity of the final product.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1H-pyrazol-1-yl)ethanimidamide derivatives?

- Methodological Answer : A robust synthesis approach involves reacting hydroxylamine hydrochloride with substituted phenyl precursors in a methanol/water solvent system under reflux, using sodium bicarbonate to maintain pH ~8–8. For example, 2-(4-chlorophenyl)-N′-hydroxyethanimidamide was synthesized with a 58% yield after recrystallization from dichloromethane . Key variables include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 precursor to hydroxylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to verify pyrazole ring substitution patterns and imidamide functionality. For example, pyrazole protons typically resonate at δ 6.5–8.0 ppm in DMSO-d5.

- X-ray crystallography : Employ SHELXL or SHELXS for single-crystal refinement to resolve ambiguities in regiochemistry . Ensure data collection at high resolution (<1.0 Å) to minimize thermal motion artifacts.

- HRMS : Confirm molecular formula via high-resolution mass spectrometry (ESI+ mode, error <2 ppm).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (Category 2A) .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., methanol, dichloromethane).

- Spill Management : Neutralize acidic or basic residues with sodium bicarbonate or citric acid before disposal. Absorb spills with inert materials (vermiculite) and avoid water jets .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives as kinase inhibitors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with TRK kinase active sites (e.g., PDB ID: 4AOI). Focus on hydrogen bonding between the imidamide group and hinge-region residues (e.g., Glu590) .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to prioritize derivatives for synthesis.

- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition).

Q. What strategies resolve contradictions in biological activity data for pyrazole-imidamide analogs?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., A549, HEK293) with triplicate technical replicates. Use IC values normalized to positive controls (e.g., doxorubicin) .

- Off-Target Screening : Perform kinome-wide profiling (Eurofins KinaseProfiler) to rule out non-specific inhibition.

- Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed imidamide) that may confound activity results .

Q. How can regioselective functionalization of the pyrazole ring be achieved in ethanimidamide derivatives?

- Methodological Answer :

- Directed C-H Activation : Employ Pd(OAc)/PCy catalysts with directing groups (e.g., -NH) to selectively functionalize the C3/C5 positions of the pyrazole ring. For example, Suzuki-Miyaura coupling with aryl boronic acids at 80°C in dioxane .

- Protection/Deprotection : Temporarily protect the imidamide group with tert-butoxycarbonyl (Boc) to avoid side reactions during pyrazole nitration or halogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.